molecular formula C10H22O3S B14729585 Ethyl octane-1-sulfonate CAS No. 5455-54-9

Ethyl octane-1-sulfonate

Cat. No.: B14729585
CAS No.: 5455-54-9
M. Wt: 222.35 g/mol
InChI Key: ZCJYORWBZJFKRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonic acid with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The general reaction scheme is as follows:

Octane-1-sulfonic acid+EthanolEthyl octane-1-sulfonate+Water\text{Octane-1-sulfonic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Octane-1-sulfonic acid+Ethanol→Ethyl octane-1-sulfonate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl octane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Halides, amines, and other nucleophiles can react with this compound in substitution reactions.

    Bases: Hydrolysis reactions typically require a base such as sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of ethyl octane-1-sulfonate involves its ability to act as an alkylating agent. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and interactions . The molecular targets and pathways involved include enzymes and other proteins that interact with the sulfonate group.

Comparison with Similar Compounds

Ethyl octane-1-sulfonate can be compared with other sulfonates such as:

    Methanesulfonate (Mesylate): CH3−SO3−

    Trifluoromethanesulfonate (Triflate): CF3−SO3−

    Ethanesulfonate (Esylate): CH3CH2−SO3−

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain sulfonates. This can affect its solubility, reactivity, and interactions with biological molecules .

Properties

CAS No.

5455-54-9

Molecular Formula

C10H22O3S

Molecular Weight

222.35 g/mol

IUPAC Name

ethyl octane-1-sulfonate

InChI

InChI=1S/C10H22O3S/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3

InChI Key

ZCJYORWBZJFKRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)OCC

Origin of Product

United States

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